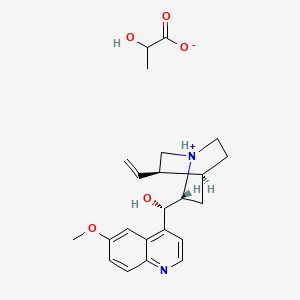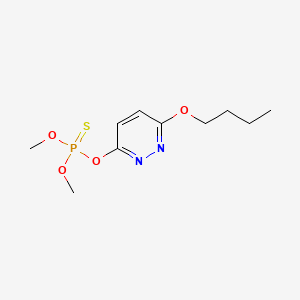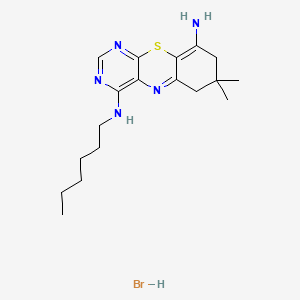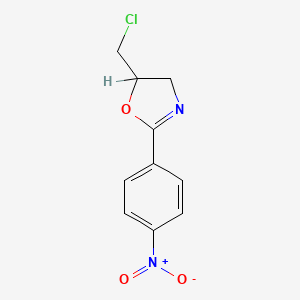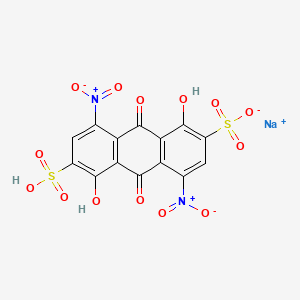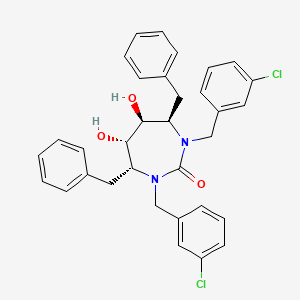
Desethyl-entacapone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desethyl-entacapone, chemically known as (E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-ethylacrylamide, is a derivative of entacapone. Entacapone is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT), primarily used in the treatment of Parkinson’s disease. This compound retains similar structural features but with slight modifications that may influence its pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Desethyl-entacapone can be synthesized through various chemical routes. One common method involves the demethylation of entacapone. The precursor, 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide, undergoes amine-mediated demethylation under mild conditions . Another method involves the use of 2-methoxy-4-iodophenol and 2-cyano-N,N-diethylacrylamide as starting materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process parameters, such as temperature, solvent composition, and reaction time, are carefully controlled to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Desethyl-entacapone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
Desethyl-entacapone has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Medicine: Investigated for its potential therapeutic effects, especially in the context of Parkinson’s disease.
Industry: Utilized in the quality control processes during the commercial production of entacapone.
Wirkmechanismus
Desethyl-entacapone exerts its effects by inhibiting the enzyme catechol-O-methyltransferase (COMT). This inhibition prevents the breakdown of catecholamines, such as dopamine, thereby increasing their availability in the brain. The molecular targets include the active site of COMT, where this compound binds and inhibits its activity .
Vergleich Mit ähnlichen Verbindungen
Desethyl-entacapone is compared with other COMT inhibitors such as:
Entacapone: The parent compound, used widely in Parkinson’s disease treatment.
Tolcapone: Another COMT inhibitor with a longer half-life and central action.
Opicapone: A third-generation COMT inhibitor with a more continuous enzyme inhibition profile.
Uniqueness
This compound is unique due to its structural modifications, which may influence its pharmacokinetic and pharmacodynamic properties. Unlike tolcapone, which acts both peripherally and centrally, this compound primarily acts peripherally, similar to entacapone .
List of Similar Compounds
- Entacapone
- Tolcapone
- Opicapone
Eigenschaften
CAS-Nummer |
150995-46-3 |
|---|---|
Molekularformel |
C12H11N3O5 |
Molekulargewicht |
277.23 g/mol |
IUPAC-Name |
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-ethylprop-2-enamide |
InChI |
InChI=1S/C12H11N3O5/c1-2-14-12(18)8(6-13)3-7-4-9(15(19)20)11(17)10(16)5-7/h3-5,16-17H,2H2,1H3,(H,14,18)/b8-3+ |
InChI-Schlüssel |
HTYFXWJKHSXXFC-FPYGCLRLSA-N |
Isomerische SMILES |
CCNC(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N |
Kanonische SMILES |
CCNC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol](/img/structure/B12700552.png)

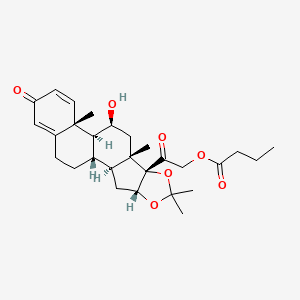
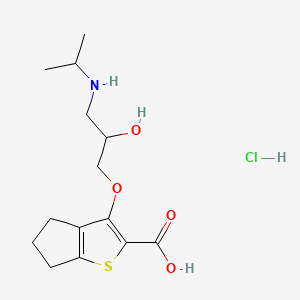
![4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride](/img/structure/B12700566.png)
